2,4-Heptanediol, dicarbamate
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Overview
Description
2,4-Heptanediol, dicarbamate is a chemical compound with the molecular formula C9H18N2O4 It is a derivative of 2,4-heptanediol, where both hydroxyl groups are converted into carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-heptanediol, dicarbamate typically involves the reaction of 2,4-heptanediol with carbamoylating agents. One common method is the reaction of 2,4-heptanediol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,4-Heptanediol, dicarbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate groups can be hydrolyzed to yield 2,4-heptanediol and urea.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Substitution: The carbamate groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst.
Major Products
Hydrolysis: 2,4-Heptanediol and urea.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted carbamates.
Scientific Research Applications
2,4-Heptanediol, dicarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamates.
Mechanism of Action
The mechanism of action of 2,4-heptanediol, dicarbamate involves the interaction of its carbamate groups with various molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamoyl-enzyme complexes. This inhibition can affect various metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Heptanediol: The parent compound with hydroxyl groups instead of carbamate groups.
2,4-Heptanedione: A related compound with carbonyl groups.
2,4-Heptanediol, dicarbamate: Unique due to the presence of two carbamate groups.
Properties
CAS No. |
63834-26-4 |
---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-carbamoyloxyheptan-2-yl carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-3-4-7(15-9(11)13)5-6(2)14-8(10)12/h6-7H,3-5H2,1-2H3,(H2,10,12)(H2,11,13) |
InChI Key |
MEFAXPOIMLNACU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)OC(=O)N)OC(=O)N |
Origin of Product |
United States |
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